![molecular formula C8H8BrN5 B15273241 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and an appropriate azide compound.
Cycloaddition Reaction: The key step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction forms the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction is performed in a solvent like water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
化学反応の分析
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: Triazole derivatives, including this compound, are explored for their potential as antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme activities or protein interactions.
Material Science: Triazole derivatives are also used in the development of new materials with unique properties, such as conducting polymers or coordination complexes.
作用機序
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromopyridine moiety may enhance the compound’s binding affinity and specificity.
類似化合物との比較
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-[(4-Chloropyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine: Similar structure but with a chlorine atom instead of bromine.
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine: Similar structure but with the bromine atom at a different position on the pyridine ring.
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine: Similar structure but with the triazole ring attached at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C8H8BrN5 |
|---|---|
分子量 |
254.09 g/mol |
IUPAC名 |
1-[(5-bromopyridin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H8BrN5/c9-6-1-2-7(11-3-6)4-14-5-8(10)12-13-14/h1-3,5H,4,10H2 |
InChIキー |
PEBUVCPUTUXXCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Br)CN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


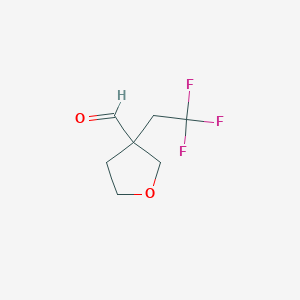
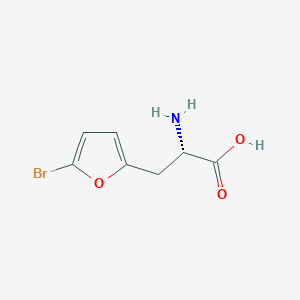
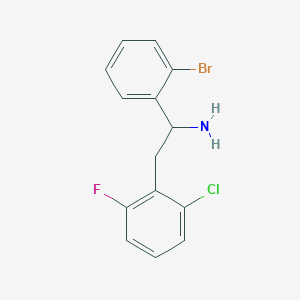
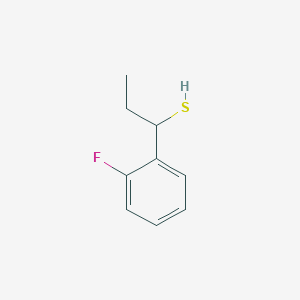
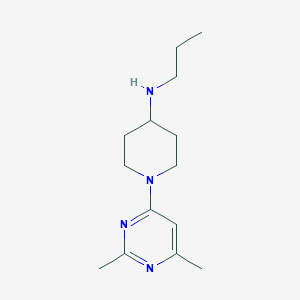
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
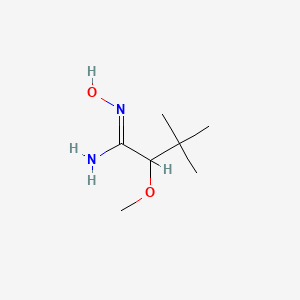
amine](/img/structure/B15273204.png)
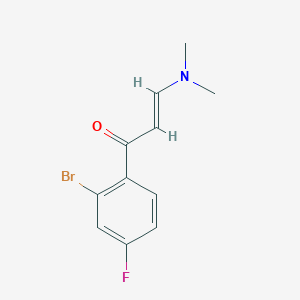
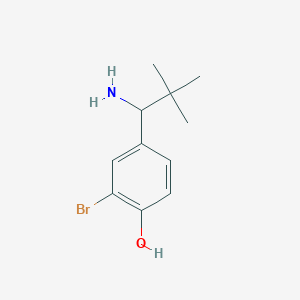
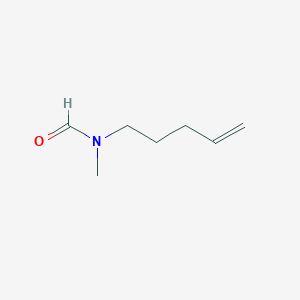
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

